

Environmental Fate and Toxicity of 2-Chloro-5-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-nitrophenol

Cat. No.: B015424

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Introduction

2-Chloro-5-nitrophenol (2C5NP) is a halogenated nitrophenolic compound used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.^[1] Its presence in the environment, primarily due to industrial effluents, raises concerns due to its potential persistence and toxicity. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and toxicological profile of **2-Chloro-5-nitrophenol**, intended to inform risk assessment and guide future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-Chloro-5-nitrophenol** is presented in Table 1.

Table 1: Chemical and Physical Properties of **2-Chloro-5-nitrophenol**

Property	Value	Reference(s)
CAS Number	619-10-3	[2]
Molecular Formula	C ₆ H ₄ ClNO ₃	[2]
Molecular Weight	173.55 g/mol	[2]
Appearance	Yellow to brown crystalline solid	[1]
Water Solubility	Sparingly soluble	[1]
log Kow (Octanol-Water Partition Coefficient)	2.39	[3]
Predicted pKa	6.72 ± 0.19	[1]

Environmental Fate

The environmental fate of **2-Chloro-5-nitrophenol** is determined by a combination of physical, chemical, and biological processes, including biodegradation, photodegradation, hydrolysis, mobility, and bioaccumulation.

Biodegradation

Microbial degradation is a key process in the environmental attenuation of **2-Chloro-5-nitrophenol**. Several bacterial strains have been identified that can utilize this compound as a source of carbon, nitrogen, and energy.

Key Biodegrading Microorganisms:

- Cupriavidus sp. strain CNP-8: Isolated from pesticide-contaminated soil, this bacterium can completely degrade 2C5NP.[4] The degradation is concentration-dependent, with a maximum specific degradation rate of $21.2 \pm 2.3 \mu\text{M h}^{-1}$. [4] High concentrations (above 0.7 mM) can be inhibitory to its growth.[5]
- Ralstonia eutropha JMP134: This bacterium also utilizes 2C5NP as a sole source of nitrogen, carbon, and energy.[6]

Biodegradation Pathway:

The primary mechanism of aerobic biodegradation involves an initial reduction of the nitro group. In both *Cupriavidus* sp. CNP-8 and *Ralstonia eutropha* JMP134, the degradation pathway proceeds through the following key steps:

- Nitro Group Reduction: **2-Chloro-5-nitrophenol** is first reduced to 2-chloro-5-nitrosophenol and then to 2-chloro-5-hydroxylaminophenol.[5][6]
- Bamberger Rearrangement: The resulting 2-chloro-5-hydroxylaminophenol undergoes an enzymatic Bamberger rearrangement to form 2-amino-5-chlorohydroquinone.[6][7]
- Reductive Dechlorination: The chlorine atom is removed from 2-amino-5-chlorohydroquinone via a reductive mechanism, yielding aminohydroquinone.[6]

A diagram of the microbial degradation pathway of **2-Chloro-5-nitrophenol** is presented below.



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Caption: Microbial degradation pathway of **2-Chloro-5-nitrophenol**.

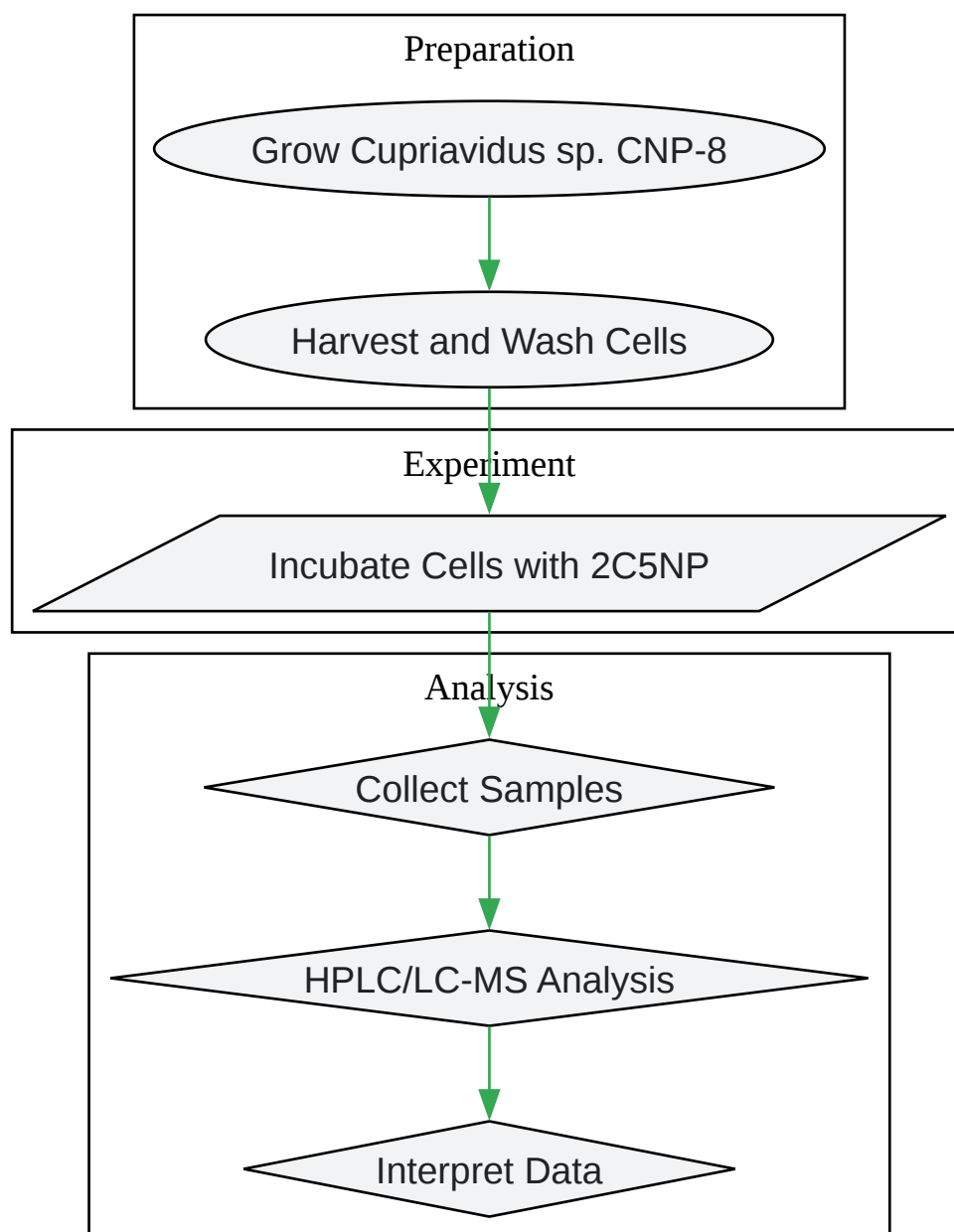
Experimental Protocol: Biodegradation of **2-Chloro-5-nitrophenol** by *Cupriavidus* sp. CNP-8

A generalized protocol for studying the biodegradation of 2C5NP by *Cupriavidus* sp. CNP-8 is as follows:

- Microorganism and Culture Conditions:
 - *Cupriavidus* sp. strain CNP-8 is grown in a liquid mineral salts medium (MSM) with 2C5NP as the sole carbon and nitrogen source.
 - Cultures are incubated at 30°C with shaking (e.g., 150 rpm).[8]
- Degradation Experiment:

- Washed cells of strain CNP-8 are resuspended in fresh MSM to a specific optical density (e.g., OD₆₀₀ of 0.05).[\[5\]](#)
- **2-Chloro-5-nitrophenol** is added to the cell suspension at various initial concentrations (e.g., 0.3 mM to 0.7 mM).[\[5\]](#)
- The flasks are incubated under the same conditions as the initial culture.
- Sampling and Analysis:
 - Samples are collected at regular time intervals.
 - The concentration of 2C5NP and its degradation products in the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[\[5\]](#)
 - Chloride and ammonia release can be monitored to confirm mineralization.[\[5\]](#)

An experimental workflow for a typical biodegradation study is depicted below.



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Caption: General experimental workflow for a biodegradation study.

Photodegradation and Hydrolysis

Limited information is currently available on the specific kinetics and pathways of photodegradation and hydrolysis of **2-Chloro-5-nitrophenol**. For nitrophenols in general, both photolysis and biodegradation are considered important fate processes in water.[9] The half-life of nitrophenols due to photolysis can range from one to eight days in freshwater.[9] The rate of

these abiotic degradation processes is expected to be influenced by factors such as pH, temperature, and the presence of other substances in the water.

Mobility

The mobility of **2-Chloro-5-nitrophenol** in soil and sediment is governed by its sorption to organic carbon. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for predicting mobility. While an experimental Koc value for 2C5NP is not readily available, its log Kow of 2.39 suggests a moderate potential for sorption to soil and sediment.[3] Chemicals with low Koc values are considered more mobile and have a higher potential to leach into groundwater.

Bioaccumulation

The potential for a chemical to accumulate in living organisms is assessed by its bioconcentration factor (BCF). An experimental log BCF of 1.29 has been reported for **2-Chloro-5-nitrophenol** in Common carp (*Cyprinus carpio*).[3] This relatively low value suggests that **2-Chloro-5-nitrophenol** has a low potential for bioaccumulation in aquatic organisms. This is consistent with its moderate log Kow value.

Toxicity

2-Chloro-5-nitrophenol is classified as harmful if swallowed and causes skin and eye irritation.[2][10] Its toxicity to various organisms is a key consideration for its environmental risk assessment.

Aquatic Toxicity

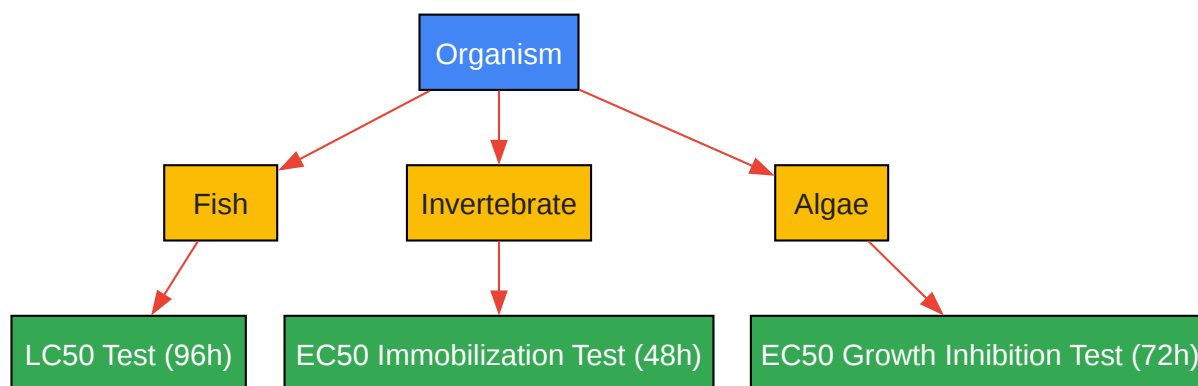
Quantitative data on the aquatic toxicity of **2-Chloro-5-nitrophenol** is limited. However, based on data for related chlorophenols and nitrophenols, it is expected to be toxic to aquatic life. Standardized aquatic toxicity tests are typically conducted on species representing different trophic levels, such as fish, daphnids (invertebrates), and algae.[1] The key endpoints measured are the LC50 (lethal concentration for 50% of the population) for fish and the EC50 (effective concentration causing a 50% response, e.g., immobilization or growth inhibition) for daphnids and algae.[1]

Experimental Protocol: Acute Aquatic Toxicity Testing

Standardized protocols for aquatic toxicity testing are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD).[8][11] A general outline for an acute toxicity test is as follows:

- **Test Organisms:** Select appropriate species (e.g., Fathead minnow for fish, *Daphnia magna* for invertebrates, and *Pseudokirchneriella subcapitata* for algae).
- **Test Conditions:** Maintain controlled conditions of temperature, light, and water quality.
- **Exposure:** Expose the organisms to a range of concentrations of **2-Chloro-5-nitrophenol** for a specified duration (e.g., 96 hours for fish, 48 hours for daphnids, 72 hours for algae).[1]
- **Observation:** Monitor for mortality (fish), immobilization (daphnids), or growth inhibition (algae).
- **Data Analysis:** Calculate the LC50 or EC50 values using appropriate statistical methods.

The logical relationship for selecting the appropriate toxicity test based on the organism is shown below.



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Caption: Selection of aquatic toxicity tests based on the organism.

Terrestrial Toxicity

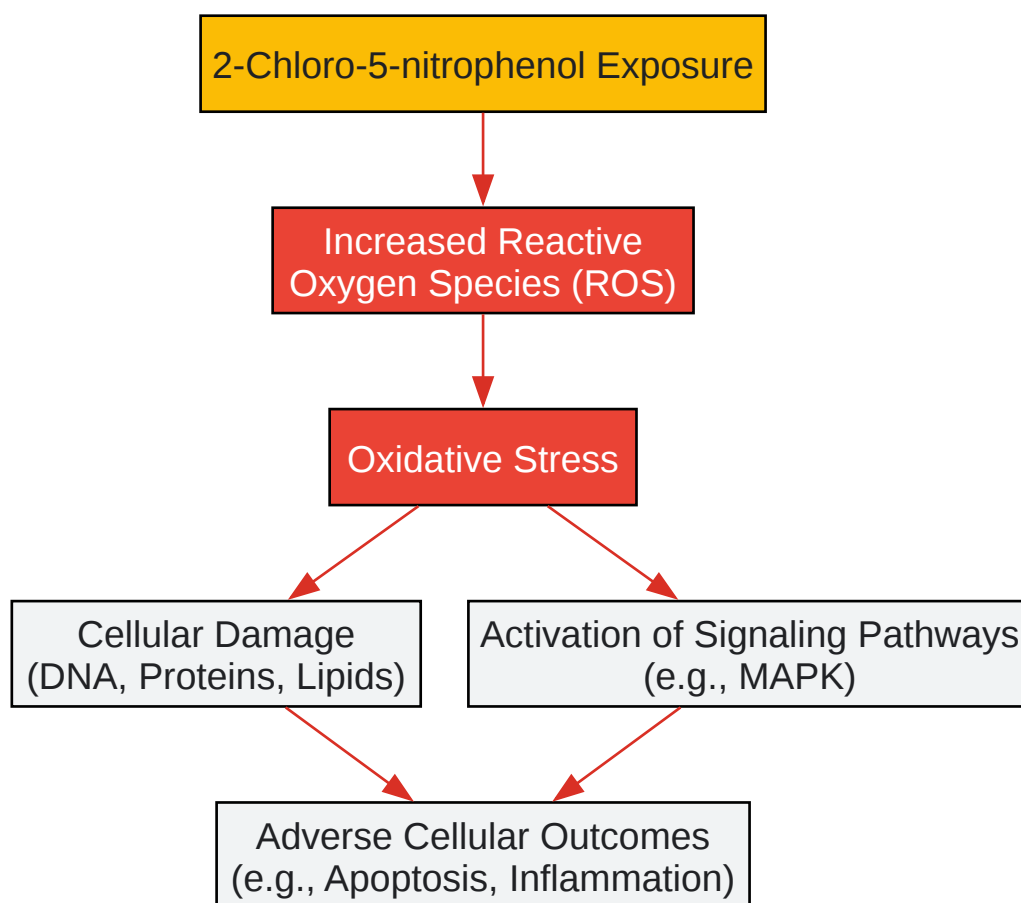
Information on the toxicity of **2-Chloro-5-nitrophenol** to terrestrial organisms is scarce. Acute oral toxicity studies in rats have reported LD50 values, but with some variability. One study reported an oral LD50 in rats of >500 mg/kg to <2,000 mg/kg.[12] Another source indicates a predicted oral rat LD50 of 738.87 mg/kg for the related compound 2-chloro-5-nitropyridine.[13]

Mechanisms of Toxicity and Cellular Effects

The specific cellular mechanisms of toxicity for **2-Chloro-5-nitrophenol** are not well-elucidated. However, nitrophenols, in general, are known to exert their toxic effects through various mechanisms, including the uncoupling of oxidative phosphorylation.[14] This disruption of cellular energy production can lead to a cascade of adverse effects.

Furthermore, exposure to toxic chemicals can induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[15] Oxidative stress can damage cellular components like DNA, proteins, and lipids, and can activate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.[9] The potential for **2-Chloro-5-nitrophenol** to induce oxidative stress and modulate these signaling pathways warrants further investigation.

A simplified representation of a potential toxicity pathway involving oxidative stress is provided below.



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Caption: Potential toxicity pathway involving oxidative stress.

Conclusion

2-Chloro-5-nitrophenol is a compound of environmental concern due to its potential for persistence and toxicity. While microbial degradation has been identified as a significant removal pathway, data on its abiotic degradation, mobility, and a comprehensive toxicological profile are still limited. Further research is needed to fully characterize the environmental risks associated with this compound. Specifically, studies focusing on its photodegradation and hydrolysis kinetics, experimental determination of its K_{oc} and BCF values, and detailed aquatic and terrestrial toxicity assessments are crucial. Additionally, investigating the specific molecular mechanisms of its toxicity, including its effects on cellular signaling pathways, will provide a more complete understanding of its potential impacts on living organisms. This knowledge will be vital for developing effective risk management strategies and for guiding the development of safer alternatives in industrial applications.

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